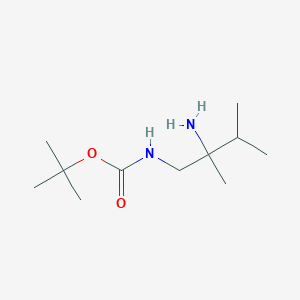

tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)11(6,12)7-13-9(14)15-10(3,4)5/h8H,7,12H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRCYWDIHPLOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306605-62-8 | |

| Record name | tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Boc Protection of Amines

- Reagents and Conditions: The amine precursor, 2-amino-2,3-dimethylbutyl derivative, is reacted with excess Boc2O in the presence of catalytic DMAP.

- Mechanism: The nucleophilic amino group attacks the electrophilic Boc2O, forming the carbamate linkage and releasing tert-butanol as a byproduct.

- Yield: This method typically achieves essentially quantitative yields due to the high reactivity of Boc2O and catalytic efficiency of DMAP.

Protection via Urethane Intermediates

- Procedure: Amines can first be converted into urethane intermediates, which upon treatment with Boc2O/DMAP, yield Boc-protected carbamates.

- Advantages: This approach can be useful when direct Boc protection is hindered by steric or electronic factors.

- Yields: High yields (87–99%) have been reported for similar Boc-protected amino acid derivatives using this method.

Alkylation of Boc-Protected Amines

- Approach: Alkylation of Boc-protected amines (e.g., Boc-NH2) with appropriate alkyl halides can introduce the 2,3-dimethylbutyl side chain.

- Applications: This method allows for the synthesis of diverse N-substituted Boc-carbamates, including this compound.

- Considerations: Reaction conditions must be optimized to prevent over-alkylation or side reactions.

Detailed Synthetic Example

A representative synthesis of Boc-protected amino esters, which can be adapted for this compound, involves the following steps:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boc-protected amine + NaH + allyl bromide in dry THF at 0 °C | N-allylation of Boc-protected amine | 87 |

| 2 | Amino acid + 2-(9-anthracenyl)ethanol + DIC + DMAP in CH2Cl2 | Carbodiimide-mediated esterification | 59 |

| 3 | Boc-deprotection with trifluoroacetic acid (TFA) | Removal of Boc group to yield free amine | Variable |

Note: Although this example involves anthracene derivatives for analytical purposes, the core Boc protection chemistry is directly applicable to the target compound.

Analytical Data and Yield Optimization

| Parameter | Observed Effect | Optimization Strategy |

|---|---|---|

| Excess Boc2O | Drives reaction to completion | Use 1.2–2 equivalents |

| DMAP catalyst | Increases reaction rate | Use catalytic amounts (0.05–0.1 equiv) |

| Reaction time | Longer times increase yield but risk side reactions | Monitor by TLC or HPLC to optimize |

| Purification | Column chromatography using silica gel | Use gradient elution (EtOAc/hexanes) for purity |

Summary of Research Findings

- The Boc protection of amino groups to form tert-butyl carbamates is a well-established, high-yielding process.

- Direct reaction of 2-amino-2,3-dimethylbutyl amines with Boc2O/DMAP is the most straightforward and efficient method.

- Alternative approaches such as urethane intermediates or alkylation of Boc-protected amines provide flexibility for complex substrates.

- Reaction conditions are mild and compatible with various functional groups, making the method broadly applicable.

- Analytical techniques including NMR, mass spectrometry, and HPLC are essential for confirming structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group back to the amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the amine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate serves as a structural motif in drug design, particularly in the development of carbamate-based pharmaceuticals. Carbamates are known for their role as prodrugs, enhancing the bioavailability and stability of active pharmaceutical ingredients (APIs) against metabolic degradation.

- Antiepileptic Drugs : Carbamate derivatives, including those similar to this compound, have been studied for their anticonvulsant properties. For instance, felbamate, a carbamate anticonvulsant, acts by modulating NMDA receptors and enhancing GABA activity . This structural similarity indicates potential efficacy in developing new anticonvulsants.

- Cancer Treatment : The compound's structure allows for modifications that can lead to the synthesis of prodrugs like irinotecan, which is converted into an active metabolite (SN-38) that exhibits potent antitumor activity . This highlights the potential of this compound in creating effective cancer therapeutics.

Organic Synthesis

In organic chemistry, this compound is employed as a protecting group for amines during synthetic processes. The use of protecting groups is crucial for selectively functionalizing specific sites on a molecule without interference from other reactive groups.

- Dual Protection Strategies : The compound can be utilized in dual protection strategies involving Boc (tert-butoxycarbonyl) groups. This method allows for the selective deprotection of amines under mild conditions while maintaining other functional groups intact . Such strategies are essential for synthesizing complex organic molecules where multiple functional groups are present.

Analytical Chemistry

The compound is also utilized in analytical chemistry for mass spectrometry applications. It can be used to prepare isobaric mix solutions that facilitate post-column infusion experiments during high-resolution mass spectrometric analyses. This application is particularly relevant in proteomics and metabolomics studies where precise quantification is required .

Case Study 1: Anticonvulsant Development

A study investigating the efficacy of carbamate derivatives in treating epilepsy found that modifications to the carbamate structure significantly influenced their pharmacological profile. This compound was identified as a promising candidate due to its ability to enhance GABAergic activity while inhibiting excitatory neurotransmission .

Case Study 2: Prodrug Design

Research on prodrug design utilizing this compound revealed its potential as a carrier for delivering active agents with improved pharmacokinetics. In particular, studies demonstrated that derivatives of this compound exhibited enhanced solubility and stability compared to their parent drugs, leading to improved therapeutic outcomes in preclinical models .

Wirkmechanismus

The mechanism by which tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate exerts its effects involves the formation of a stable carbamate bond with the amine group. This bond protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected amines.

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties

Key Research Findings

Solubility and Reactivity

- The branched aliphatic chain in the target compound enhances solubility in non-polar solvents compared to rigid bicyclic derivatives (e.g., bicyclo[2.2.2]octane derivatives) .

- Primary amine in the target compound offers higher nucleophilicity than secondary amines (e.g., dibenzylamino derivatives), enabling efficient deprotection and subsequent coupling reactions .

Functional Group Influence

- Azide-containing analogs (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate) are tailored for bioorthogonal reactions, a feature absent in the target compound .

- Chiral piperidine derivatives (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) exhibit stereoselective binding in drug candidates, whereas the target compound’s achiral structure is more suited for generic intermediates .

Biologische Aktivität

Tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Carbamates are known for their diverse biological roles, including applications in pharmaceuticals and agrochemicals. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can significantly influence various biochemical pathways depending on the target involved.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Research indicates that carbamate derivatives can exhibit potent antitumor properties. For instance, modifications in the carbamate structure have been shown to enhance potency against various cancer cell lines. A study highlighted that certain carbamates could be up to 50 times more potent than their parent compounds against specific tumor types .

- Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective effects. Inhibiting monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, has been linked to increased dopamine levels in the brain, which is beneficial for conditions like Parkinson's disease .

- Dual Target Ligands : Some studies have explored the development of dual-action ligands that combine the inhibition of MAO-B with other receptors (e.g., histamine H3 receptor). These compounds show promise in treating neurological disorders by enhancing dopaminergic signaling while simultaneously inhibiting pathways that lead to neurodegeneration .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on various tumor cell lines demonstrated that modifications in the tert-butyl carbamate structure could lead to enhanced cytotoxicity. For example, a derivative exhibited an IC50 value significantly lower than that of traditional chemotherapeutics, indicating a strong potential for development as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

In vivo studies using rodent models showed that administration of a compound related to this compound led to a marked decrease in neuroinflammation and an increase in dopamine levels. This suggests its potential utility in treating neurodegenerative diseases such as Parkinson's disease.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate, and how can coupling reagents optimize yield?

- Methodology : The compound can be synthesized via carbamate protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under basic conditions. For branched amines like 2-amino-2,3-dimethylbutane, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance reaction efficiency by activating carboxylic intermediates, minimizing side reactions like racemization .

- Key Parameters :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–25°C.

- Reaction Time: 6–24 hours.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155 ppm). The branched alkyl chain’s stereochemistry can be resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₂₄N₂O₂, MW 224.32 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm carbamate functionality .

Q. How should this compound be stored to ensure stability?

- Storage Conditions :

- Temperature: -20°C in airtight containers to prevent hydrolysis.

- Light: Protect from direct sunlight to avoid photodegradation.

- Humidity: Use desiccants to minimize moisture exposure, as carbamates hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with catalysts like Ru-BINAP to control stereochemistry at the 2,3-dimethylbutyl moiety. Chiral HPLC (e.g., Daicel columns) separates enantiomers, monitored via polarimetry .

- Case Study : A patent method for similar bicyclic carbamates achieved >98% enantiomeric excess (ee) using Rh-catalyzed asymmetric cyclization .

Q. What challenges arise in X-ray crystallography of this compound, and how can they be resolved?

- Crystallization Issues : The flexible alkyl chain and tert-butyl group may hinder crystal formation. Use slow vapor diffusion with hexane/ethyl acetate to grow single crystals.

- Refinement Tools : SHELXL refines disordered tert-butyl moieties via PART and SUMP instructions. For twinned crystals, TWIN and BASF commands in SHELX improve data fitting .

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

- Root Cause Analysis : Discrepancies often arise from dynamic processes (e.g., tert-butyl rotation in solution) or crystal packing effects.

- Resolution :

- Compare solution (NMR) and solid-state (X-ray) conformers.

- Use DFT calculations (Gaussian 16) to model energy-minimized structures and validate against experimental data .

Q. What factors influence the hydrolysis kinetics of the carbamate group under physiological conditions?

- Kinetic Study : Monitor hydrolysis via HPLC at varying pH (5–9) and temperature (25–37°C). The tert-butyl group provides steric hindrance, slowing hydrolysis compared to methyl carbamates.

- Mechanism : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the amine, accelerating cleavage. Rate constants (k) follow Arrhenius behavior .

Q. How can QSAR models predict the biological activity of this compound derivatives?

- Model Development : Use molecular descriptors (logP, polar surface area) and docking simulations (AutoDock Vina) to correlate structure with activity. For example, bulky substituents on the carbamate may enhance binding to enzymatic targets like proteases .

- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.